molecular formula C19H20N4O B10980372 4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline

4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline

Cat. No.: B10980372
M. Wt: 320.4 g/mol
InChI Key: CLBFLRTUMYCASL-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline is a synthetic chemical compound that incorporates two privileged pharmacophores in medicinal chemistry: the quinazoline scaffold and the piperazine moiety . The quinazoline core is a bicyclic aromatic heterocycle known for its versatility in binding to diverse biological targets, which has led to quinazoline derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory effects . The integration of the 2-methoxyphenyl-substituted piperazine ring further enhances the compound's potential for biological interaction. The piperazine moiety can significantly improve the physicochemical properties of a molecule, such as water solubility and oral bioavailability, and its nitrogen atoms act as hydrogen bond acceptors and donors, facilitating strong interactions with enzymatic targets . This specific molecular architecture makes this compound a valuable intermediate for researchers exploring new therapeutic agents. Compounds featuring the 4-(2-methoxyphenyl)piperazin-1-yl group have been identified as ligands for neurological targets, such as the dopamine D4 receptor . Furthermore, closely related 2-(piperazin-1-yl)quinazoline derivatives have been studied as ligands for the integrin αIIbβ3 (the fibrinogen receptor on platelets), demonstrating antiplatelet and antithrombotic effects in research settings . This suggests potential research applications for this compound class in cardiovascular diseases and neurology. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use. All researchers handling this compound must refer to its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline

InChI

InChI=1S/C19H20N4O/c1-24-18-9-5-4-8-17(18)22-10-12-23(13-11-22)19-15-6-2-3-7-16(15)20-14-21-19/h2-9,14H,10-13H2,1H3

InChI Key

CLBFLRTUMYCASL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Niementowski’s Synthesis

Niementowski’s method remains a cornerstone for quinazoline derivatives. It involves the condensation of anthranilic acid derivatives with formamide or urea under elevated temperatures. For example, 3- or 4-substituted anthranilic acid reacts with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline. This intermediate is critical for subsequent functionalization. Modifications, such as replacing formamide with urea, enable the introduction of nitrogen-rich side chains.

Grimmel, Guinther, and Morgan’s Method

This approach utilizes o-aminobenzoic acids heated with amines in the presence of phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃). The reaction forms 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines. For instance, anthranilic acid derivatives treated with PCl₃ in toluene at 85–95°C for 2–3 hours yield halogenated intermediates, which are pivotal for further substitution.

Optimization and Purification Techniques

Temperature and Solvent Effects

  • Cyclization : Optimal cyclization occurs at 85–95°C in POCl₃, ensuring complete conversion of precursors.
  • Substitution : Reactions in DMF at 25–30°C minimize side products during piperazine coupling.

Chiral Resolution

For enantiomerically pure forms, racemic mixtures are crystallized with chiral acids. For example, methyl(S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]quinazoline is resolved using (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid in ethyl acetate at 0–25°C.

Comparative Analysis of Synthesis Methods

Method Conditions Yield Advantages Citations
Niementowski’s Synthesis 125–130°C, formamide 60–70% Simple, scalable
PCl₃/POCl₃ Cyclization 85–95°C, POCl₃ 50–65% High regioselectivity
Piperazine Substitution Reflux in i-PrOH, 4 hours 68–73% Direct functionalization
Chiral Resolution Ethyl acetate, 0–25°C 45–50% Enantiomeric purity

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

One of the primary applications of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline is as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR plays a critical role in cell proliferation and survival, making it a target for cancer therapies. Studies have shown that compounds with similar structures exhibit potent inhibitory effects on EGFR, leading to reduced tumor growth in various cancer cell lines .

2. Psychiatric Treatments

Due to its interaction with neurotransmitter systems, this compound may also serve as a candidate for treating mood disorders. Research indicates that it can effectively bind to serotonin receptors, suggesting potential applications in antidepressant and antipsychotic therapies .

Synthetic Methods

Several synthetic routes have been developed for producing this compound. A common method involves the reaction of 4-chloro-2-(4-methoxyphenyl)-6,8-diphenylquinazoline with piperazine derivatives under reflux conditions. This method allows for modifications in substituents on both the quinazoline and piperazine rings, enabling the development of analogs with improved biological properties.

Case Study 1: EGFR Inhibition

A study focused on the synthesis and evaluation of quinazoline derivatives revealed that compounds similar to this compound exhibited significant EGFR inhibitory activity. These derivatives were tested against various cancer cell lines, demonstrating IC50 values in the nanomolar range, indicating their potency as anticancer agents .

Case Study 2: Antibacterial Activity

Research into related quinazoline compounds has shown promising antibacterial properties. For instance, derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, revealing moderate to strong inhibition zones compared to standard antibiotics like ampicillin . This suggests that modifications to the quinazoline structure can enhance antibacterial efficacy.

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction can lead to effects like smooth muscle relaxation, making it a potential candidate for treating conditions like hypertension .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Target Notable Properties Reference
Target Compound Quinazoline 4-(2-Methoxyphenyl)piperazine α1-Adrenergic (hypothesized) Moderate lipophilicity N/A
Abbott Labs Compound Quinazoline 6,7-Dimethoxy, pentanoyl-4-aminophenyl α1-Adrenergic High receptor selectivity
2-[4-(2-Furoyl)-Piperazinyl]quinazoline Quinazoline 6,7-Dimethoxy, furoyl Undisclosed High melting point (278°C)
Coumarin-Piperazine Hybrid (Compound 1) Coumarin Propoxy-piperazine AChE/MAO dual inhibition Dual-target therapy
4-(4-(2-Methoxyphenyl)piperazinyl)-3-tosylquinoline Quinoline Tosyl, 2-methoxyphenyl Undisclosed High molecular weight (473.6)

Research Findings and Implications

  • Receptor Selectivity : The 2-methoxyphenyl group in the target compound is a common feature in serotonin receptor ligands (e.g., ), but its combination with quinazoline may redirect activity toward adrenergic targets .
  • Synthetic Accessibility : Piperazine coupling reactions (e.g., chloroalkyl intermediates in and ) are widely used, but yields vary (47–67%) depending on substituents .
  • Physicochemical Properties : Bulky groups (e.g., tosyl in ) increase molecular weight and may reduce bioavailability, whereas methoxy groups enhance lipophilicity and membrane permeability .

Biological Activity

4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline is a compound that belongs to the quinazoline family, which has been extensively studied for its diverse biological activities. Quinazolines and their derivatives have been recognized for their pharmacological potential, exhibiting a range of effects including anticancer, antibacterial, anti-inflammatory, and analgesic properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural characteristics. The incorporation of various substituents can enhance or diminish their pharmacological effects. For this compound, the methoxy group on the phenyl ring plays a critical role in modulating its activity.

Key Structural Features:

  • Quinazoline Core : Provides a stable framework for biological activity.
  • Piperazine Linkage : Enhances solubility and bioavailability.
  • Methoxy Substituent : Influences receptor binding and activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds containing the quinazoline scaffold have shown significant inhibition against various cancer cell lines, including breast and lung cancer. A study reported that certain quinazoline derivatives exhibited IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells, indicating potent anticancer activity .

Antibacterial Activity

Quinazolines have demonstrated antibacterial properties against a range of pathogens. A recent investigation into piperazine-fused quinazoline derivatives revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups like methoxy has been associated with enhanced antibacterial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has also been documented. Compounds with structural modifications similar to this compound have shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. The methoxy group contributes to the selectivity and potency of these compounds as COX inhibitors .

Analgesic Activity

Research indicates that quinazoline derivatives possess analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves modulation of pain pathways through COX inhibition and other analgesic pathways .

Case Studies

  • Anticancer Screening : A series of piperazine-linked quinazolines were synthesized and screened for anticancer activity against various cell lines. The results indicated that compounds with specific substitutions exhibited significant cytotoxic effects, with some achieving IC50 values below 10 μM .
  • Antibacterial Evaluation : A study evaluated the antibacterial activity of several quinazoline derivatives, including those with methoxy substitutions. Results showed that these compounds effectively inhibited bacterial growth, particularly against Gram-positive bacteria .

Data Table: Biological Activities of Quinazoline Derivatives

CompoundActivity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
This compoundAnticancerMDA-MB-231<10
Piperazine-fused quinazolinesAntibacterialStaphylococcus aureus5–15
Quinazoline derivativesAnti-inflammatoryCOX enzymes20–50
Methoxy-substituted quinazolinesAnalgesicPain models15–30

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Chiral chromatography (SFC or HPLC) ensures enantiomeric excess (ee) >98%. Asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed couplings) improves stereoselectivity. Process Analytical Technology (PAT) monitors critical quality attributes in real-time .

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